molecular formula C20H13FN2O4 B6549364 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 1040638-98-9

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B6549364
CAS No.: 1040638-98-9
M. Wt: 364.3 g/mol
InChI Key: IMZAKTTYVPACNJ-UHFFFAOYSA-N
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Description

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. Chromene derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions to form the chromene scaffold . The final step involves the coupling of the oxazole derivative with the chromene carboxamide under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O4/c21-15-7-3-1-5-13(15)18-9-12(23-27-18)11-22-20(25)19-10-16(24)14-6-2-4-8-17(14)26-19/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZAKTTYVPACNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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